

Technical Guide: Physical Properties & Handling of 4-Bromophenyl Isocyanide

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Compound of Interest

Compound Name: 1-Bromo-4-isocyanobenzene

CAS No.: 33554-73-3

Cat. No.: B1334081

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Executive Summary

4-Bromophenyl isocyanide (CAS: 33554-73-3), also known as **1-bromo-4-isocyanobenzene**, is an aryl isonitrile characterized by a terminal isocyanide (-NC) functional group. It serves as a critical building block in multicomponent reactions (Ugi, Passerini) and as a

-donor/

-acceptor ligand in coordination chemistry (e.g., with Rh, Au, Pt).

CRITICAL DISTINCTION: This compound is frequently confused with 4-bromophenyl isocyanate (CAS: 2493-02-9). The two are structurally distinct isomers with vastly different reactivities and spectral signatures. Researchers must verify the presence of the isocyanide functionality via infrared spectroscopy ($\sim 2125\text{ cm}^{-1}$) prior to use.

Physiochemical Profile

The following data characterizes high-purity (>95%) 4-bromophenyl isocyanide.

Property	Value / Description	Notes
CAS Number	33554-73-3	Distinct from Isocyanate (2493-02-9)
Molecular Formula	C ₇ H ₄ BrN	
Molecular Weight	182.02 g/mol	
Appearance	White to off-white amorphous solid	May darken (polymerize) upon prolonged air exposure
Melting Point	Solid at RT (Exact range varies by purity)	Precursor formamide melts at 117–121 °C
Solubility	Soluble: DCM, CHCl ₃ , THF, Toluene Insoluble: Water	Hydrophobic nature due to aryl halide
Odor	Pungent, repulsive, "organic" stench	Detectable at ppb levels; requires dedicated handling
Stability	Acid-sensitive; Heat-sensitive	Hydrolyzes to formamide in acidic media; polymerizes at high T

Spectroscopic Characterization (Fingerprinting)

Accurate identification relies on distinguishing the isocyanide (-NC) from the nitrile (-CN) or isocyanate (-NCO).

Infrared Spectroscopy (FT-IR)

The isocyanide stretch is the definitive diagnostic tool.

- Diagnostic Peak: 2125 cm⁻¹ (Strong/Medium)
- Differentiation:
 - Isocyanide (-NC): ~2125 cm⁻¹
 - Nitrile (-CN): ~2220–2260 cm⁻¹ (Weak)

- Isocyanate (-NCO): $\sim 2270\text{ cm}^{-1}$ (Very Strong, Broad)

Nuclear Magnetic Resonance (^1H NMR)

Solvent: CDCl_3 (7.26 ppm reference) The spectrum exhibits a classic para-substituted aromatic pattern (AA'BB' system).

- 7.53 ppm (d, $J = 8.6\text{ Hz}$, 2H): Protons ortho to Bromine.
- 7.25 ppm (d, $J = 8.4\text{ Hz}$, 2H): Protons ortho to Isocyanide.

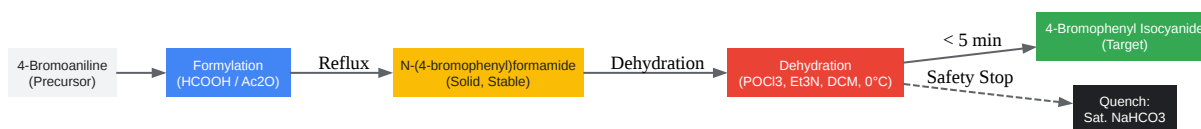
Synthesis & Purification Protocol

The most robust synthetic route involves the dehydration of N-(4-bromophenyl)formamide. This method avoids the use of carbene precursors (chloroform/base) which can lead to difficult-to-separate side products.

Reaction Logic[4][5]

- Formylation: 4-Bromoaniline is converted to the formamide.
- Dehydration: The formamide is dehydrated using Phosphorus Oxychloride (POCl_3) and a base (Triethylamine) to generate the isocyanide.[1]

Workflow Diagram



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Figure 1: Step-wise synthesis from aniline precursor to isocyanide target via formamide dehydration.

Detailed Protocol (Dehydration Step)

- Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon/Nitrogen.
- Dissolution: Dissolve N-(4-bromophenyl)formamide (1.0 equiv) in dry DCM (0.2 M concentration). Add Triethylamine (3.0 equiv).
- Cooling: Cool the mixture to 0 °C (ice bath).
- Addition: Dropwise add POCl₃ (1.1 equiv) over 10 minutes. Caution: Exothermic.
- Monitoring: Stir at 0 °C. Monitor by TLC (Isocyanide is less polar than formamide). Reaction is typically complete in <30 minutes.
- Quench: Pour mixture into saturated NaHCO₃ solution (Basic pH prevents hydrolysis).
- Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). Note: Isocyanides can degrade on acidic silica; add 1% Et₃N to eluent if degradation is observed.

Handling, Safety & Odor Management

Isocyanides possess a legendary, non-habituating odor described as "Godzilla-class." It binds avidly to heme proteins in olfactory receptors.

The "Self-Validating" Safety System

Do not rely on fume hoods alone. You must chemically destroy the odor on all glassware before it leaves the hood.

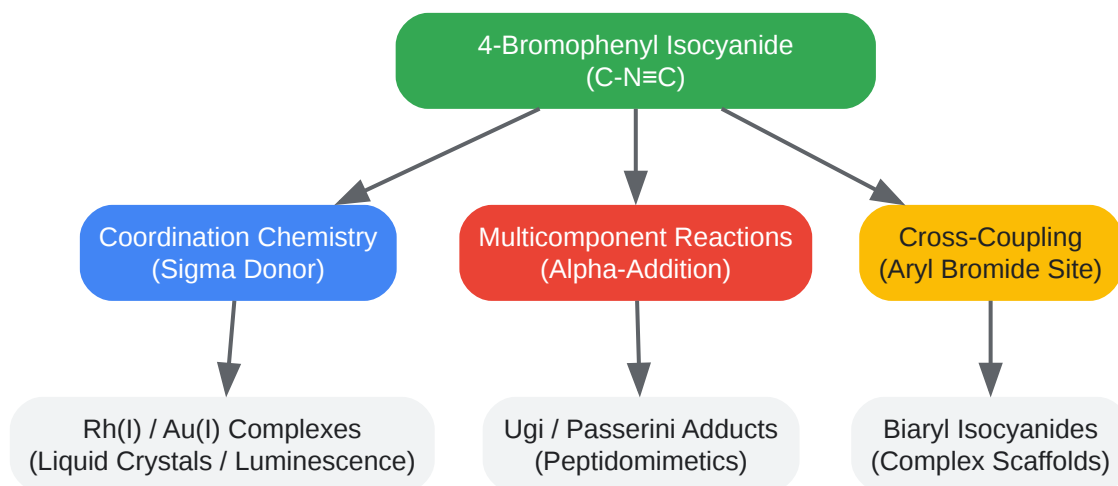
Hazard	Mitigation Strategy	Mechanism
Extreme Odor	Acidic Methanol Bath	Isocyanides hydrolyze rapidly in acid back to the (less smelly) formamide/amine.
Toxicity	Double Gloving (Nitrile)	Prevents dermal absorption; remove immediately if splashed.
Glassware	Quench Station	All glassware must soak in an acid bath (e.g., HCl/MeOH) for 1 hour before washing.

Decontamination Solution: Mix Methanol (90%) and conc. HCl (10%). Keep a dedicated bath in the hood. Dip all spatulas, flasks, and septa into this bath immediately after use.

Reactivity & Applications

4-Bromophenyl isocyanide is a versatile "lynchpin" molecule due to the duality of the isocyanide carbon (formally divalent).

Reactivity Pathway Diagram



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Figure 2: Divergent reactivity profiles: C-terminus reactivity (Isocyanide) vs. Ring reactivity (Bromide).

Key Applications

- Coordination Chemistry: Acts as a strong

-donor ligand. Complexes with Rh(I) and Au(I) often exhibit liquid crystalline properties or phosphorescence. The 4-bromo substituent allows for further functionalization of the complex via oxidative addition.
- Multicomponent Reactions (MCRs):
 - Passerini Reaction: Aldehyde + Carboxylic Acid + Isocyanide

-Acyloxy amide.
 - Ugi Reaction: Aldehyde + Amine + Carboxylic Acid + Isocyanide

Bis-amide.
 - Note: The electron-withdrawing nature of the 4-bromo group slightly reduces nucleophilicity compared to alkyl isocyanides, potentially requiring longer reaction times.

References

- Synthesis & Dehydration Protocol: Salami, S. A., et al.^[1] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." *Molecules*, 2022.^[1]
- Spectroscopic Data (IR/NMR): "Synthesis of Isonitriles from N-Substituted Formamides." Thieme E-Journals.
- Coordination Chemistry (Rh Complexes): Yamamoto, Y., et al. "Reaction of [Rh(cod)Cl]₂ with 2,6-dimethyl-4-bromophenyl isocyanide."^[2] ResearchGate.
- Isocyanide Safety & Handling: "Safe Work Procedures for Isocyanates/Isocyanides." Safe Work Australia.^[3]

- Chemical Identity (CAS Verification): "4-Bromophenyl isocyanide Substance Detail." ChemSrc.

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Sources

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